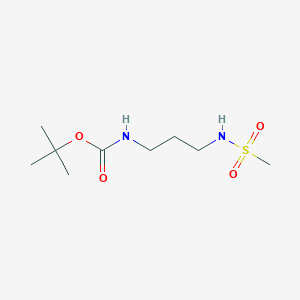

tert-Butyl N-(3-methanesulfonamidopropyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[3-(methanesulfonamido)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)10-6-5-7-11-16(4,13)14/h11H,5-7H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYBZPFTXONDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Boc-amino)propyl Methanesulfonamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonyl-amino)propyl methanesulfonamide, a valuable bifunctional molecule for researchers, scientists, and professionals in drug development. Due to its specific combination of a protected primary amine and a methanesulfonamide group, this compound serves as a versatile building block in the synthesis of complex molecular architectures. As this compound is not commonly available commercially, this guide will focus on its synthesis from readily available starting materials, its subsequent characterization, and its potential applications.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern medicinal chemistry and materials science, the ability to selectively introduce specific functional groups into a molecule is paramount. Bifunctional building blocks, such as 3-(Boc-amino)propyl methanesulfonamide, offer a strategic advantage by providing two distinct reactive sites with orthogonal reactivity. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for its participation in a wide range of chemical transformations only after a specific deprotection step, typically under acidic conditions.[1] This feature is crucial in multi-step syntheses where the unprotected amine could lead to undesirable side reactions.[1]

The methanesulfonamide moiety, on the other hand, is a stable and versatile functional group known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide will detail the synthesis of this valuable, yet not commercially cataloged, compound.

Physicochemical Properties

The properties of 3-(Boc-amino)propyl methanesulfonamide can be predicted based on its chemical structure. A summary of these calculated and expected properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₄S | Calculated |

| Molecular Weight | 252.33 g/mol | Calculated |

| Monoisotopic Mass | 252.11438 Da | [2] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in a range of organic solvents | - |

| IUPAC Name | tert-butyl (3-(methylsulfonamido)propyl)carbamate | - |

Synthesis of 3-(Boc-amino)propyl Methanesulfonamide

The most direct and logical synthetic route to 3-(Boc-amino)propyl methanesulfonamide is the reaction of the commercially available tert-butyl (3-aminopropyl)carbamate with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Starting Material: tert-Butyl (3-aminopropyl)carbamate

tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-propanediamine, is a key bifunctional intermediate.[3][4] Its properties are well-documented and summarized below.

| Property | Value | Reference |

| CAS Number | 75178-96-0 | [5] |

| Molecular Formula | C₈H₁₈N₂O₂ | [6] |

| Molecular Weight | 174.24 g/mol | [6] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [7] |

| Boiling Point | 203 °C | [8] |

| Melting Point | 22 °C | [8] |

| Density | 0.998 g/mL at 20 °C | [8] |

Synthetic Workflow

The synthesis involves the nucleophilic attack of the primary amine of tert-butyl (3-aminopropyl)carbamate on the electrophilic sulfur atom of methanesulfonyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. PubChemLite - C9H20N2O4S - Explore [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 5. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. N-(tert-Butoxycarbonyl)-1,3-diaminopropane | 75178-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]

Technical Guide: Solubility Profiling and Handling of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate in DMSO

Executive Summary

tert-Butyl N-(3-methanesulfonamidopropyl)carbamate is a critical intermediate in the synthesis of class III antiarrhythmic agents (e.g., Dofetilide derivatives) and various sulfonamide-based bioactive molecules. Its structural dual-functionality—possessing an acid-labile Boc-protecting group and a polar methanesulfonamide moiety—dictates specific handling requirements.

This guide provides an authoritative protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Based on structural analysis and precursor data, this compound exhibits high solubility (>50 mM) in DMSO. However, its stability is contingent on strict moisture control and temperature management to prevent Boc-deprotection or precipitation.

Physicochemical Profile & Solvation Mechanism[1]

Understanding the molecular interaction between the solute and solvent is prerequisite to reproducible stock solution preparation.

Structural Analysis

The compound consists of three distinct domains:

-

Boc-Carbamate Terminus: Lipophilic tert-butyl group provides organic solubility; the carbamate NH acts as a hydrogen bond donor.

-

Propyl Linker: A flexible hydrophobic spacer.

-

Methanesulfonamide Terminus: A polar group containing a highly acidic proton (pKa ~10) and strong hydrogen bond acceptors (S=O).

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the optimal solvent for this intermediate due to its polar aprotic nature.[1]

-

Mechanism: The oxygen atom of DMSO acts as a strong hydrogen bond acceptor, stabilizing the acidic protons of the sulfonamide and carbamate groups. This interaction overcomes the lattice energy of the solid, which is often elevated by intermolecular hydrogen bonding in sulfonamides.

-

Solubility Expectation: The precursor, tert-butyl (3-aminopropyl)carbamate, has a reported solubility of ~100 mg/mL in DMSO. The addition of the methanesulfonyl group maintains high polarity, suggesting the target compound will share a similarly high solubility profile, likely exceeding 100 mM .

Solvation Diagram

The following diagram illustrates the theoretical solvation shell stabilizing the molecule in DMSO.

Figure 1: Mechanistic representation of DMSO stabilizing the sulfonamide and carbamate protons via hydrogen bonding, disrupting the crystal lattice.

Experimental Protocol: Solubility Determination

Do not rely on generic literature values. Use this self-validating protocol to determine the exact solubility limit for your specific batch (purity affects solubility).

Materials

-

Compound: this compound (Solid).

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Equipment: Vortex mixer, Sonicator (bath), Centrifuge, HPLC (optional for precise quantification).

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube. |

| 2 | Initial Addition | Add 100 µL of DMSO. |

| 3 | Dispersion | Vortex vigorously for 30 seconds. |

| 4 | Sonication | Sonicate in a water bath at 37°C for 5 minutes. |

| 5 | Visual Check | Inspect for particulates. • Clear: Soluble. Proceed to higher conc. if needed.• Cloudy: Insoluble. Add DMSO in 50 µL increments. |

| 6 | Clarification | If cloudy, centrifuge at 10,000 x g for 3 mins. |

Workflow Diagram

Figure 2: Iterative "Visual Saturation" workflow to determine maximum solubility.

Stock Solution Preparation & Stability

For biological assays (e.g., hERG screening) or synthetic coupling, a 10 mM or 100 mM stock is standard.

Preparation Protocol (10 mM Stock)

Calculation:

-

Molecular Weight (MW): ~252.33 g/mol (Estimate based on C10H22N2O4S). Verify exact MW on your batch CoA.

-

Formula: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

-

Example: To make 1 mL of 10 mM stock, dissolve 2.52 mg in 1 mL DMSO.

Critical Stability Factors

-

Hygroscopicity (The "Water Trap"):

-

DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours.

-

Risk: Water acts as an antisolvent for sulfonamides, causing "crashing out" (precipitation) over time.

-

Mitigation: Use single-use aliquots or store DMSO over 4Å molecular sieves.

-

-

Temperature & Phase Change:

-

DMSO freezes at 18.5°C .[2]

-

The "Cryo-Concentration" Effect: When freezing, pure DMSO crystallizes first, concentrating the solute in the remaining liquid phase. This can lead to local supersaturation and precipitation.

-

Thawing Rule: ALWAYS completely thaw the vial and vortex before use. Never pipette from a semi-frozen vial.

-

-

Chemical Stability:

-

The Boc group is acid-sensitive. Ensure DMSO is not acidified (some older DMSO stocks degrade to form methanesulfonic acid).

-

Storage: -20°C or -80°C. Stable for 6 months if kept dry.

-

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitate upon thawing | Cryo-concentration or moisture ingress. | Warm to 37°C and sonicate. If solid persists, the compound may have hydrated; filter and check concentration. |

| Yellowing of solution | Oxidation or degradation of DMSO/Amine. | Discard. Use fresh, anhydrous DMSO. Store under nitrogen if possible.[3] |

| Inconsistent Assay Results | Pipetting error due to DMSO viscosity. | Use positive displacement pipettes or reverse pipetting technique for viscous DMSO. |

Safety & Handling (E-E-A-T)

-

Skin Permeability: DMSO is a penetration enhancer.[4] It will carry the sulfonamide directly into the bloodstream upon skin contact.

-

PPE: Nitrile gloves are generally resistant to DMSO for short periods, but double gloving is recommended. Change gloves immediately if splashed.

-

Ventilation: Handle in a fume hood to avoid inhaling DMSO vapors, which can metabolize to dimethyl sulfide (garlic/oyster taste/smell).

References

-

MedChemExpress. tert-Butyl (3-aminopropyl)carbamate Product Information & Solubility Data. Retrieved from

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from

-

Pfizer. Dofetilide (Tikosyn) Prescribing Information & Chemistry. (Context for sulfonamide antiarrhythmic intermediates). Retrieved from

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dofetilide Intermediates. Retrieved from

Sources

Methodological & Application

Protocol for mesylation of N-Boc-1,3-propanediamine

Technical Guide: Selective -Sulfonylation of N-Boc-1,3-Propanediamine

Scope and Applicability

Target Reaction: Conversion of the primary amine in N-Boc-1,3-propanediamine to a methanesulfonamide. Substrate: N-Boc-1,3-propanediamine (CAS: 75178-96-0).[1][2] Reagent: Methanesulfonyl chloride (MsCl).[3] Product: N-Boc-N'-mesyl-1,3-propanediamine.

Application Note: This protocol is specifically designed for amine sulfonylation . Note: If your intent is to mesylate an alcohol to create a leaving group (e.g., using N-Boc-3-amino-1-propanol), this is the wrong protocol. Alcohol mesylation requires similar reagents but follows different kinetic profiles and stability considerations.

Scientific Background & Mechanism

The formation of a sulfonamide from a primary amine is a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry (addition-elimination), sulfonyl chlorides react via a concerted-like

Mechanism of Action[4][5]

-

Nucleophilic Attack: The lone pair of the free primary amine attacks the electrophilic sulfur of MsCl.

-

Transition State: A pentacoordinate sulfur transition state is formed.

-

Elimination: Chloride (

) is expelled as the leaving group. -

Deprotonation: The base (Triethylamine/DIPEA) scavenges the proton from the cationic nitrogen intermediate, driving the equilibrium forward and preventing the formation of HCl, which could deprotect the acid-sensitive Boc group.

Graphviz Diagram: Reaction Mechanism

Caption: Nucleophilic attack of the primary amine on sulfonyl chloride followed by base-mediated deprotonation.

Experimental Protocol

Reagents and Stoichiometry

| Component | Equiv. | Role | Critical Note |

| N-Boc-1,3-propanediamine | 1.0 | Substrate | Ensure purity >97% to avoid diamine side-products. |

| Methanesulfonyl Chloride (MsCl) | 1.05 | Reagent | Do not exceed 1.1 eq. Excess leads to bis-mesylation ( |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl. Must be dry.[3][4][5] |

| Dichloromethane (DCM) | Solvent | Solvent | Must be anhydrous. Water hydrolyzes MsCl. |

Step-by-Step Methodology

Phase 1: Setup and Dissolution

-

Apparatus: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Prep: Add anhydrous DCM (concentration ~0.1 M to 0.2 M relative to substrate).

-

Substrate Addition: Add N-Boc-1,3-propanediamine (1.0 eq) and Triethylamine (1.5 eq). Stir until homogeneous.

-

Thermal Control: Submerge the flask in an ice/water bath (

).-

Why? The reaction is exothermic.[3] Low temperature suppresses the formation of the bis-mesyl byproduct (

).

-

Phase 2: Electrophile Addition

-

Preparation of MsCl: Dilute MsCl (1.05 eq) in a small volume of DCM (e.g., 1 mL per mmol).

-

Dropwise Addition: Add the MsCl solution dropwise to the amine mixture over 15–20 minutes using a syringe pump or dropping funnel.

-

Critical Control Point: Rapid addition creates localized high concentrations of MsCl, favoring bis-mesylation. Keep the internal temperature below

.

-

Phase 3: Reaction and Monitoring

-

Equilibration: Allow the reaction to stir at

for 1 hour, then slowly warm to Room Temperature (RT). -

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes).

-

Stain: Ninhydrin (Starting material stains red/purple; Product stains weak/yellow or UV active).

-

Target: Disappearance of the baseline amine spot.

-

Phase 4: Workup and Purification

-

Quench: Add saturated

solution to quench unreacted MsCl. -

Extraction: Extract the aqueous layer with DCM (3x).

-

Wash: Wash combined organics with:

-

0.5 M Citric Acid or 1M HCl (Rapid wash, <1 min) to remove excess TEA. Caution: Prolonged acid exposure risks Boc deprotection.

-

Brine (Saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification:

-

The crude is often pure enough for subsequent steps.

-

If purification is needed, use Flash Column Chromatography (Gradient: 0

5% MeOH in DCM).

-

Graphviz Diagram: Experimental Workflow

Caption: Step-by-step operational workflow for the mesylation protocol.

Expert Troubleshooting: The "Bis-Mesylation" Trap

A common failure mode in primary amine sulfonylation is the formation of the bis-sulfonamide impurity:

The sulfonamide proton (

Prevention Strategy:

-

Strict Stoichiometry: Never use >1.1 equivalents of MsCl.

-

Dilution: High dilution favors mono-substitution.

-

Base Choice: If bis-mesylation persists, switch from TEA to Pyridine (used as solvent or 5 eq. in DCM). Pyridine is a weaker base and less likely to deprotonate the formed sulfonamide.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for sulfonamide protection strategies).

-

BenchChem. (2025).[3][4] Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General procedure for amine mesylation).

-

Sigma-Aldrich. (n.d.). N-Boc-1,3-propanediamine Product Data. (Physical properties and solubility data).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving reaction yields and troubleshooting common issues encountered during this synthesis.

Overview of the Synthesis

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure contains a Boc-protected amine and a methanesulfonamide group, making it a useful linker for introducing a sulfonamide moiety into complex molecules.

The most direct and reliable synthesis involves the reaction of a commercially available precursor, tert-butyl (3-aminopropyl)carbamate, with methanesulfonyl chloride (MsCl).[1][2] This reaction is an N-sulfonylation, where the nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] A non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

Reaction Scheme

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

The most direct precursor is tert-butyl (3-aminopropyl)carbamate . This compound features a free primary amine for the sulfonylation reaction and a Boc-protected amine at the other end, preventing unwanted side reactions like polymerization or di-sulfonylation.[1] It is commercially available or can be synthesized via the mono-Boc protection of 1,3-diaminopropane.[2]

Q2: Which base should I use, and what is its role?

A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is crucial. The reaction between the amine and methanesulfonyl chloride generates one equivalent of HCl.[3] The base's role is to act as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Using a primary or secondary amine as the base is not recommended as it would compete with the substrate in reacting with the methanesulfonyl chloride.

Q3: What are the optimal reaction conditions (solvent, temperature)?

-

Solvent: A dry, polar aprotic solvent like dichloromethane (DCM) is standard. It effectively dissolves the reactants without participating in the reaction.

-

Temperature: The reaction is highly exothermic.[3] It is critical to add the methanesulfonyl chloride dropwise to the solution of the amine and base at a reduced temperature, typically 0 °C (ice bath) .[5][6] This helps control the reaction rate, minimizes the formation of side products, and ensures safety.[3] After the addition is complete, the reaction is usually allowed to slowly warm to room temperature and stirred until completion.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

-

Setup: Use silica gel plates. A good eluent system is typically a mixture of ethyl acetate and hexanes (e.g., starting with 30-50% ethyl acetate in hexanes).

-

Procedure: On the TLC plate, spot the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture itself.

-

Interpretation: The reaction is complete when the spot corresponding to the starting amine (tert-butyl (3-aminopropyl)carbamate) has been completely consumed and a new, typically less polar (higher Rf), product spot has appeared.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues, their probable causes, and validated solutions.

Issue 1: Low or No Product Yield

Low yield is the most frequent problem, often stemming from reagent quality or reaction conditions.

| Possible Cause | Explanation | Recommended Solution & Protocol |

| Degraded Methanesulfonyl Chloride (MsCl) | MsCl is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, rendering it unreactive for sulfonylation.[5][7] | Solution: Use a fresh bottle of MsCl or purify older stock by distillation. Always handle MsCl under an inert atmosphere (e.g., nitrogen or argon) and use a dry syringe/cannula for transfers.[5] |

| Presence of Water | Water in the solvent or on the glassware will react with MsCl, reducing the amount available for the desired reaction. | Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using it over molecular sieves.[5] |

| Insufficient or Inappropriate Base | An insufficient amount of base will not neutralize all the HCl generated, leading to protonation of the starting amine and stalling the reaction. | Solution: Use at least 1.1 to 1.2 equivalents of a dry, non-nucleophilic base like Et₃N or DIPEA. Ensure the base is of high purity and anhydrous. |

| Suboptimal Temperature Control | Adding MsCl too quickly or at room temperature can cause localized heating, leading to side reactions and degradation of starting materials. | Solution: Maintain the reaction temperature at 0 °C during the dropwise addition of MsCl. Allow the reaction to warm to room temperature slowly over several hours. Monitor by TLC to determine the optimal reaction time.[6] |

graph "Low_Yield_Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];A[label="Low or No Yield Observed"]; B[label="Check MsCl Quality", shape=diamond, style=filled, fillcolor="#FBBC05"]; C [label="Use Fresh/Distilled MsCl.\nHandle under Inert Atmosphere.", fillcolor="#FFFFFF"]; D [label="Check for Moisture", shape=diamond, style=filled, fillcolor="#FBBC05"]; E [label="Use Anhydrous Solvents.\nDry All Glassware.", fillcolor="#FFFFFF"]; F [label="Verify Base Stoichiometry", shape=diamond, style=filled, fillcolor="#FBBC05"]; G [label="Use 1.1-1.2 eq. of Dry\nNon-nucleophilic Base.", fillcolor="#FFFFFF"]; H [label="Review Temperature Protocol", shape=diamond, style=filled, fillcolor="#FBBC05"]; I[label="Add MsCl dropwise at 0 °C.\nAllow to warm slowly.", fillcolor="#FFFFFF"]; A -> B; B -> C [label="Degraded"]; B -> D [label="OK"]; D -> E [label="Suspected"]; D -> F [label="Dry"]; F -> G [label="Incorrect"]; F -> H [label="Correct"]; H -> I[label="Incorrect"];

}

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Formation of Multiple Products / Impurities

The presence of unexpected spots on the TLC plate indicates side reactions are occurring.

| Possible Cause | Explanation | Recommended Solution & Protocol |

| Di-sulfonylation of Primary Amine | While less common, using a large excess of MsCl can sometimes lead to the formation of a di-sulfonylated product, R-N(SO₂Me)₂. | Solution: Use a stoichiometric amount or only a slight excess of MsCl (1.0 - 1.1 equivalents).[3] Add the MsCl slowly to the amine solution, rather than adding the amine to the MsCl. |

| Formation of Sulfene | In the presence of a strong base, MsCl can undergo elimination to form sulfene (CH₂=SO₂), a highly reactive intermediate that can polymerize or react with other species to create complex byproducts.[7][8] | Solution: This is minimized by maintaining a low reaction temperature (0 °C) during the addition of MsCl and base. Slow addition ensures that the MsCl reacts with the amine before it has a chance to eliminate.[3] |

| Impure Starting Material | If the starting tert-butyl (3-aminopropyl)carbamate is contaminated with 1,3-diaminopropane, the highly undesirable bis-sulfonamide byproduct will form. | Solution: Verify the purity of the starting material by NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or chromatography. |

Issue 3: Difficulties During Purification

Post-reaction workup and purification can present their own challenges.

| Possible Cause | Explanation | Recommended Solution & Protocol |

| Persistent Base-HCl Salt | The ammonium salt byproduct (e.g., Et₃N·HCl) can be soluble in the organic layer, especially if excess base was used, complicating purification. | Solution: During the aqueous workup, wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove all traces of the tertiary amine base. Follow this with a wash with saturated NaHCO₃ solution and then brine.[5] |

| Product is an Oil or Sticky Solid | The presence of impurities often prevents the product from crystallizing properly, resulting in an oil or waxy solid.[6] | Solution: Do not rely on crystallization for impure material. Purify the crude product using flash column chromatography on silica gel. A typical eluent is a gradient of ethyl acetate in hexanes. Combine the pure fractions and concentrate under reduced pressure. |

| Product Fails to Crystallize from Pure Fractions | Even after chromatography, some compounds are intrinsically non-crystalline at room temperature. | Solution: If the product is pure by NMR and LC-MS, it can be used as an oil for subsequent steps. If a solid is required, try dissolving the oil in a minimal amount of a non-polar solvent (like hexanes or ether) and storing it at low temperature (-20 °C) for an extended period, sometimes with scratching the flask to induce crystallization.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Note: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][8]

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-aminopropyl)carbamate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of MsCl: Add methanesulfonyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

Protocol 2: Aqueous Workup and Purification

-

Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer one more time with DCM.

-

Washing: Combine the organic layers and wash sequentially with:

-

1M HCl (to remove excess triethylamine)

-

Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)

-

Brine (to remove bulk water)[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure this compound.[3][5]

References

- Benchchem. (2025).

- Benchchem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.

- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- Study.com. (n.d.).

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Benchchem. (2025).

- Sipcam Oxon. (2026).

- Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (2018).

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Pittelkow, M. (2002).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Benchchem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)

- Benchchem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Frontier Research Publication. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. study.com [study.com]

Technical Support Center: Purification of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate

Welcome to the technical support guide for the purification of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to solve purification challenges effectively.

The unique structure of this compound, possessing both a bulky, non-polar tert-butoxycarbonyl (Boc) group and a highly polar methanesulfonamide moiety, presents specific challenges. This amphiphilic nature can lead to issues such as poor solubility, streaking in chromatography, and difficulty in crystallization. This guide is structured as a series of frequently encountered problems and their expert-driven solutions.

Section 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common method for purifying this compound.[1] However, its polarity can cause non-ideal interactions with standard stationary phases.

Frequently Asked Questions (FAQs)

Question 1: My compound is sticking to the top of the silica gel column and won't elute, even with 100% ethyl acetate. What's happening?

Answer: This is a classic sign that your mobile phase is not polar enough to disrupt the strong interactions between your compound and the polar silica gel stationary phase. The methanesulfonamide group, in particular, is a strong hydrogen bond donor and acceptor, leading to high affinity for the silanol groups on the silica surface.

-

Causality: Silica gel is acidic and highly polar. Your compound's sulfonamide and carbamate groups are binding too tightly.

-

Solution: You need to introduce a more polar "releasing" solvent into your mobile phase. Methanol is an excellent choice. Start by creating a gradient with Dichloromethane (DCM) and Methanol. A typical gradient might be 0% to 10% Methanol in DCM. For stubborn cases, you may need to go as high as 20% Methanol.

Question 2: I see significant streaking or tailing of my product spot on the analytical TLC plate, leading to poor separation on the column. How can I fix this?

Answer: Streaking is often caused by undesirable secondary interactions between the analyte and the stationary phase, or by overloading the sample. Given your molecule's structure, the likely cause is the interaction of the slightly acidic sulfonamide proton (N-H) or any potential free amine impurities with the acidic silanol groups of the silica gel.

-

Causality: Acid-base interactions on the silica surface can lead to inconsistent binding and slow desorption kinetics, resulting in tailing peaks.

-

Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is highly effective. Alternatively, a few drops of aqueous ammonia in your methanol modifier can also work well. This will "pre-condition" the silica, ensuring that your compound elutes based on polarity rather than acid-base interactions.

-

Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative, though it has its own selectivity profile.[2] For more advanced applications, an amine-bonded or diol-bonded silica phase can provide excellent peak shape for polar compounds.[3][4]

Question 3: My compound co-elutes with a closely-running impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase composition or changing the stationary phase.

-

Causality: The chosen solvent system does not sufficiently differentiate between the polarities of your product and the impurity.

-

Solution 1 (Solvent System Optimization): Change the solvent system entirely. Instead of an acetate-based system (Hexane/Ethyl Acetate), try a chlorinated/alcohol system (DCM/Methanol). The different solvent properties (dipole moment, hydrogen bonding capability) can alter the elution order and improve separation.

-

Solution 2 (Shallow Gradient): If you are using a gradient elution, make it shallower. A slower increase in polarity over a larger column volume gives the compounds more time to interact with the stationary phase, often enhancing separation.

-

Solution 3 (Consider HILIC): For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[5] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous modifier. In this mode, a water gradient is used to elute compounds, with more polar compounds being retained longer.[4]

Protocol: Recommended Starting Conditions for Normal-Phase Flash Chromatography

This protocol provides a robust starting point for the purification of gram-scale batches of crude this compound.

-

TLC Analysis:

-

Dissolve a small amount of your crude material in DCM or Methanol.

-

Spot on a silica gel TLC plate.

-

Develop the plate in a test eluent of 5% Methanol in Dichloromethane (DCM).

-

Visualize under UV light (if applicable) and by staining with potassium permanganate or ninhydrin (to detect any deprotected amine impurity).

-

Adjust the MeOH percentage until the desired product has an Rf value of approximately 0.25-0.35.

-

-

Column Packing:

-

Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

-

Pack the column using the "slurry method" with a non-polar solvent like Hexane or DCM. Ensure the silica bed is compact and level.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of DCM.

-

If the product is not fully soluble, add a small amount of methanol to aid dissolution.

-

Alternatively, for poorly soluble material, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin eluting with a mobile phase slightly less polar than your target TLC conditions (e.g., 2% MeOH in DCM).

-

Run a linear gradient from your starting polarity up to a polarity that is twice that of your target TLC conditions (e.g., 2% to 10% MeOH in DCM) over 10-15 column volumes.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Place the resulting solid or oil under high vacuum to remove residual solvents.

-

Data Summary: Mobile Phase Systems

| Polarity | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (Optional) | Application Notes |

| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 1% Triethylamine | Good starting point for less polar impurities. May not be strong enough to elute the product. |

| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine | Recommended System. Provides excellent selectivity for a wide range of polarities. |

| High | Acetonitrile (ACN) | Water | 0.1% Formic Acid | HILIC mode. Excellent for very polar compounds and impurities that are not retained in reversed-phase.[4][5] |

Visualization: Chromatography Troubleshooting Workflow

Caption: Decision workflow for troubleshooting column chromatography.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially after an initial chromatographic separation. The key is finding a suitable solvent or solvent system.[6]

Frequently Asked Questions (FAQs)

Question 1: I can't find a single good solvent for recrystallization. My compound is either soluble in everything or insoluble in everything.

Answer: This is a very common scenario, especially for molecules with mixed polarity. The solution is to use a binary (two-solvent) solvent system. You need one solvent in which the compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.

-

Causality: A single solvent does not have the ideal polarity to keep the compound dissolved at high temperatures but allow it to crash out upon cooling.

-

Procedure:

-

Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate).

-

While the solution is still hot, add the "poor" solvent (e.g., hexanes, water, or diethyl ether) dropwise until you see persistent cloudiness (the saturation point).

-

Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.

-

Question 2: My product separates as an oil, not as crystals. What is "oiling out" and how do I prevent it?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of the solvate). The solute separates as a liquid phase instead of a solid crystalline lattice.

-

Causality: The solution is too concentrated, or the cooling is too rapid. Impurities can also suppress crystallization and promote oiling.

-

Solution 1 (Slower Cooling): Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow the rate of heat loss. Do not place it directly in an ice bath from a high temperature.

-

Solution 2 (Use More Solvent): Your solution may be too concentrated. Add more of the "good" solvent to the hot mixture and repeat the process. A lower concentration reduces the saturation point temperature.

-

Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

Visualization: Recrystallization Solvent Selection Workflow

Caption: Workflow for selecting a recrystallization solvent system.

Section 3: General FAQs and Impurity Removal

Question 1: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to establish purity.

-

HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities. A C18 reversed-phase column with a water/acetonitrile gradient is a standard method.[7]

-

NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities if they are present at levels of ~1% or higher. Integration of signals can provide a purity estimate.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of the main component and any impurities, helping to deduce their structures.

Question 2: What are the most likely process-related impurities I should look for?

Answer: Impurities typically arise from starting materials or side reactions.[8]

-

Starting Materials: Unreacted 1,3-diaminopropane or the Boc-protected 1,3-diaminopropane.

-

Side Products: The di-sulfonated product (from reaction at both amines of the diamine) or the starting diamine that has not been sulfonated.

-

Degradation Products: The Boc-deprotected free amine, which can form if the compound is exposed to acidic conditions (including prolonged exposure to silica gel).

Question 3: My final product is a persistent, non-crystalline oil or wax. What should I do?

Answer: This is common for molecules with flexible alkyl chains and multiple hydrogen bonding sites that can disrupt crystal lattice formation.

-

Confirm Purity First: Before attempting to force crystallization, ensure the material is pure via HPLC or NMR. Impurities are a primary inhibitor of crystallization.

-

Co-evaporation: Dissolve the oil in a solvent like DCM or methanol, then evaporate it under reduced pressure. Sometimes this can remove trace solvent impurities that hinder crystallization. Repeat this process with an anti-solvent like hexane, which can sometimes "crash out" the solid in an amorphous or semi-crystalline state.

-

Patience: Sometimes, simply leaving the highly pure oil under high vacuum for several days can lead to spontaneous crystallization.

References

-

YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

-

LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

-

ACS Publications - Environmental Science & Technology. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Available at: [Link]

- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.

-

PubMed. (2012, October 16). CO2 capture in alkanolamine-RTIL blends via carbamate crystallization: route to efficient regeneration. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

-

ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide?. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Available at: [Link]

Sources

- 1. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]

- 4. biotage.com [biotage.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

Solubility issues with methanesulfonamidopropyl carbamates in organic solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanesulfonamidopropyl carbamates. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered with this specific class of compounds. By understanding the underlying chemical principles, you can develop robust and reliable experimental protocols.

Introduction: The Solubility Challenge

Methanesulfonamidopropyl carbamates are a class of organic compounds that incorporate both a sulfonamide and a carbamate functional group. This unique structural combination imparts a range of desirable pharmacological properties, but it also presents a significant formulation challenge: poor solubility in common organic solvents.

The presence of strong hydrogen bond donors (the N-H of the sulfonamide and carbamate) and acceptors (the sulfonyl and carbonyl oxygens) leads to high crystal lattice energy.[1][2] Overcoming this energy to achieve dissolution requires a carefully selected solvent or solvent system that can effectively compete with these powerful intermolecular forces.[1][3] This guide provides a systematic approach to tackling these solubility issues head-on.

Frequently Asked Questions (FAQs)

Here are answers to the most common solubility questions we receive.

Q1: My methanesulfonamidopropyl carbamate won't dissolve in standard solvents like methanol or acetone. Why?

A: This is a common issue. Your compound likely has strong intermolecular hydrogen bonds forming a stable crystal lattice.[1] Solvents like methanol and acetone, while polar, may not possess the right balance of properties to effectively break apart these interactions. The sulfonamide group, in particular, is known to contribute to strong crystal packing.[4] You will likely need more powerful, polar aprotic solvents or a combination of solvents (a co-solvent system) to achieve significant solubility.[5][6]

Q2: What are the best starting solvents to try for this class of compounds?

A: For initial screening, begin with strong, polar aprotic solvents that are excellent hydrogen bond acceptors. Good first-line choices include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc) [5]

-

N-Methyl-2-pyrrolidone (NMP) [7]

These solvents are effective because they can solvate both the polar and nonpolar regions of your molecule and are particularly good at disrupting the N-H···O=S and N-H···O=C hydrogen bonds that hold your compound together in its solid state.

Q3: I see some initial dissolution with heating, but the compound crashes out upon cooling. What's happening?

A: You are creating a supersaturated solution. Heating provides the energy to overcome the crystal lattice forces, but the solution is not thermodynamically stable at room temperature. As it cools, the solubility limit (the saturation point) drops, and the excess solute precipitates out of solution. This indicates that while the solvent is a candidate, it cannot maintain the desired concentration at your target temperature. You may need to use a stronger solvent or develop a co-solvent system to improve stability.[8]

Q4: How does the specific structure of the rest of the molecule impact solubility?

A: The "R" groups attached to the carbamate and the rest of the molecular scaffold play a huge role. Large, nonpolar, or rigid aromatic groups will decrease solubility in polar solvents.[9] Conversely, the presence of additional polar functional groups that do not participate in strong intramolecular hydrogen bonding may improve solubility in polar solvents.[2][10] Intramolecular hydrogen bonding can sometimes reduce solubility in polar solvents by "internally satisfying" the hydrogen bonding sites, making them less available to interact with the solvent.[10][11][12]

In-Depth Troubleshooting Guides

When simple solvent choices fail, a more systematic approach is required. These guides provide detailed workflows for resolving complex solubility problems.

Guide 1: Systematic Solvent Screening Protocol

The goal of this protocol is to efficiently test a range of solvents to identify promising candidates for your specific methanesulfonamidopropyl carbamate derivative.

Principle: The "like dissolves like" principle is a starting point, but a more nuanced approach involves testing solvents across a spectrum of polarities and hydrogen bonding capabilities.[3][13] This protocol uses a small scale to conserve your valuable compound.

Step-by-Step Methodology:

-

Prepare the Compound: Ensure your compound is a dry, finely ground powder to maximize surface area for dissolution.

-

Aliquot the Compound: Accurately weigh 2-5 mg of your compound into several small, labeled glass vials (e.g., 1.5 mL HPLC vials).

-

Select a Solvent Panel: Choose a diverse set of solvents. A recommended starting panel is provided in the table below.

-

Initial Solvent Addition: Add a measured volume of the first solvent to a vial to achieve a target concentration (e.g., add 100 µL for a target of 20 mg/mL).

-

Assess Solubility at Room Temperature:

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect for undissolved solids against a dark background.

-

If fully dissolved, the solvent is a "good" solvent at that concentration. Note the result and try a higher concentration.

-

If not fully dissolved, proceed to the next step.

-

-

Apply Energy:

-

Sonication: Place the vial in a bath sonicator for 10-15 minutes. Visually inspect again.

-

Heating: If sonication fails, heat the vial in a controlled manner (e.g., on a heat block at 50-60 °C) for 10-15 minutes. Caution: Use a pressure-relief cap if heating above the solvent's boiling point.

-

-

Assess Solubility after Energy Input:

-

If the compound dissolves with energy, allow it to cool to room temperature and observe for at least one hour.

-

If it remains in solution, it's a potentially useful solvent system.

-

If it precipitates, it indicates the potential for creating a supersaturated solution, which may be useful for specific applications but is not stable for long-term storage.

-

-

Record and Repeat: Meticulously record all observations in a table. Repeat steps 4-7 for each solvent in your panel.

Data Presentation: Solvent Screening Panel & Results Table

| Solvent | Class | Polarity Index | Boiling Point (°C) | Expected Efficacy for Methanesulfonamidopropyl Carbamates | Solubility Result (e.g., mg/mL) | Notes (e.g., Required Heat) |

| Heptane | Nonpolar | 0.1 | 98 | Very Low | ||

| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | Very Low | ||

| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Low | ||

| Ethyl Acetate (EtOAc) | Ester | 4.4 | 77 | Low to Moderate | ||

| Acetone | Ketone | 5.1 | 56 | Moderate | ||

| Acetonitrile (ACN) | Nitrile | 5.8 | 82 | Moderate | ||

| Methanol (MeOH) | Protic Alcohol | 5.1 | 65 | Moderate | ||

| Ethanol (EtOH) | Protic Alcohol | 4.3 | 78 | Moderate | ||

| Isopropanol (IPA) | Protic Alcohol | 3.9 | 82 | Moderate to Low | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | High | ||

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | 202 | High |

Guide 2: Co-Solvent and Additive Strategies

If a single solvent does not provide the desired solubility, a co-solvent system is the next logical step.[6][8][14]

Principle: Co-solvents work by blending the properties of two or more miscible liquids to create a new solvent environment with more desirable characteristics.[7] For this class of compounds, the typical strategy is to use a strong but potentially viscous or high-boiling solvent (like DMSO) as the primary solvent and a less viscous, more volatile "secondary" solvent to improve handling properties.

Visualization: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

Caption: Decision workflow for troubleshooting solubility.

Co-Solvent Protocol:

-

Select Primary Solvent: Based on the screening protocol, choose the best single solvent (e.g., DMSO).

-

Dissolve Compound: Dissolve the compound in a minimal amount of the primary solvent to create a concentrated stock solution.

-

Select Secondary Solvent: Choose a miscible secondary solvent that is more desirable for your downstream application (e.g., lower boiling point, less reactive). Acetonitrile or ethanol are common choices.

-

Titrate: Slowly add the secondary solvent to your concentrated stock solution while vortexing.

-

Observe: Watch carefully for any signs of precipitation (cloudiness). The point at which the solution becomes cloudy is the limit of your compound's solubility in that specific co-solvent ratio.

-

Optimize: Perform several trials to determine the optimal ratio that maximizes the amount of the secondary solvent while keeping your compound fully dissolved.

Guide 3: Advanced Predictive Tools - Hansen Solubility Parameters (HSP)

For persistent challenges, predictive models can save significant empirical work.

Principle: Hansen Solubility Parameters (HSP) are a powerful tool for predicting solubility based on the principle that "like dissolves like."[13] The total cohesive energy of a substance is divided into three components:

-

δD: Energy from dispersion forces

-

δP: Energy from polar forces

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in "Hansen space" can be calculated, and if this distance is within a pre-determined "interaction radius" (R0) for the solute, solubility is predicted.[15]

Visualization: Key Intermolecular Forces

This diagram illustrates the key interactions that must be overcome for dissolution.

Caption: Solvation requires overcoming solute-solute forces.

Using HSP in Practice:

-

Estimate Solute HSP: The HSP for your specific molecule can be estimated using group contribution methods, which are available in specialized software packages.[16]

-

Obtain Solvent HSP: HSP values for hundreds of common solvents are widely published.

-

Calculate Ra: Use the calculated or published HSP values to find solvents with a small Ra distance to your compound. This narrows down the list of empirical candidates significantly.

-

Experimental Validation: Always confirm the predictions from HSP calculations with the experimental protocol described in Guide 1.[17]

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

Al-Atrash, F., & Al-Malah, K. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Retrieved from [Link]

-

Skillman, S. W., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulation Using Hansen Solubility Parameters. Retrieved from [Link]

-

StackExchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Retrieved from [Link]

-

PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

-

Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

-

ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Retrieved from [Link]

-

ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

-

ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

-

e-Krishi Shiksha. (n.d.). Paper : - Pesticide Chemistry Carbamates. Retrieved from [Link]

Sources

- 1. al-kindipublisher.com [al-kindipublisher.com]

- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solubility parameters (HSP) [adscientis.com]

- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. lifechemicals.com [lifechemicals.com]

Technical Support Center: Stability of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate in Acidic Conditions

Welcome to the technical support guide for handling tert-Butyl N-(3-methanesulfonamidopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who utilize this and other Boc-protected compounds in their synthetic workflows. Here, we address common challenges and questions regarding the stability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, providing in-depth explanations, troubleshooting protocols, and practical advice to ensure the success of your experiments.

I. Understanding Boc Group Lability in Acidic Media

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2] Its popularity stems from its ease of introduction and, critically, its facile removal under acidic conditions.[3][4] However, this acid lability can also be a source of experimental challenges if not properly controlled.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This protonation weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6] The carbamic acid readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form a salt.[5][6]

Visualizing the Deprotection Pathway

Caption: Mechanism of Boc deprotection under acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes and solutions?

This is a common issue that can stem from several factors:

-

Insufficient Acid Strength or Stoichiometry : The deprotection is an acid-catalyzed process.[7] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion.[7]

-

Solution : Gradually increase the concentration or the number of equivalents of the acid (e.g., TFA, HCl). For substrates with basic functionalities that can neutralize the acid, a larger excess of acid may be required.

-

-

Low Reaction Temperature : While many Boc deprotections proceed readily at room temperature, some less reactive substrates may require gentle heating.

-

Solution : If the reaction is slow at ambient temperature, consider warming the reaction mixture to 40-50 °C.[7]

-

-

Solvent Effects : The choice of solvent can influence the reaction rate. Protic solvents can sometimes slow down the reaction by solvating the acid.

-

Solution : Dichloromethane (DCM) is a common and effective solvent.[8] If you are using a different solvent and experiencing issues, consider switching to DCM.

-

Q2: I'm observing significant side product formation. What are the common side reactions and how can I prevent them?

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[2][9] This cation can act as an alkylating agent, reacting with nucleophilic sites on your starting material or product.[2]

-

Common Side Reactions :

-

Alkylation of Electron-Rich Aromatic Rings : Tryptophan and tyrosine residues in peptides are particularly susceptible.

-

Alkylation of Thioethers : Methionine residues can be alkylated.

-

Formation of tert-Butyl Esters : If carboxylic acids are present.

-

-

Mitigation Strategies :

-

Use of Scavengers : This is the most effective method to prevent side reactions.[7] Scavengers are "cation traps" that are more reactive towards the tert-butyl cation than your molecule of interest.

-

Common Scavengers : Anisole, thioanisole, cresol, and triethylsilane (TES) or triisopropylsilane (TIS) are frequently used.[7]

-

-

Lower Reaction Temperature : Performing the deprotection at a lower temperature (e.g., 0 °C) can minimize the rate of side reactions.[7]

-

Q3: My compound contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?

Achieving selective deprotection requires careful tuning of the reaction conditions.

-

Milder Acidic Conditions : Using weaker acids or more dilute solutions of strong acids can sometimes provide the desired selectivity.[7] For example, using 10-20% TFA in DCM instead of 50% or neat TFA.

-

Alternative Deprotection Methods : When high selectivity is crucial, consider methods that do not rely on strong acids.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the acidic deprotection of this compound and related compounds.

Issue 1: Incomplete Deprotection

| Symptom | Possible Cause(s) | Recommended Action(s) |

| TLC/LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time. | 1. Insufficient acid. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Increase the equivalents of acid (e.g., from 10 eq. to 20 eq. of TFA). 2. Warm the reaction to 40-50 °C. 3. Switch to a non-protic solvent like DCM. |

Issue 2: Formation of Unknown Impurities

| Symptom | Possible Cause(s) | Recommended Action(s) |

| LC-MS analysis shows one or more new peaks with a mass corresponding to the product + 56 Da (tert-butyl group). | Alkylation of the product or starting material by the tert-butyl cation. | 1. Add a scavenger (e.g., 5% v/v anisole or triethylsilane) to the reaction mixture. 2. Perform the reaction at a lower temperature (0 °C). |

Troubleshooting Workflow

Caption: A workflow for troubleshooting Boc deprotection.

IV. Experimental Protocols

Standard Protocol for Acidic Boc Deprotection

This protocol provides a general procedure for the removal of a Boc group using TFA in DCM.

Materials:

-

Boc-protected substrate (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1 M concentration).

-

To the stirred solution, add an equal volume of TFA at room temperature. Note that the reaction can be exothermic.[12]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[8]

-

For basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]

Protocol for Monitoring Deprotection by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantitatively monitoring the progress of the deprotection reaction and assessing the purity of the final product.[8]

Typical HPLC Conditions:

-

Column : C18 reverse-phase column

-

Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection : UV at 214 nm and 254 nm.

Procedure:

-

At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

-

Quench the aliquot with a suitable basic solution if necessary.

-

Dilute the sample with the initial mobile phase composition.

-

Inject the sample onto the HPLC system.

-

Analyze the chromatogram to determine the ratio of starting material to product.

V. References

-

Amine Protection / Deprotection. Fisher Scientific.

-

Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc. Benchchem.

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

-

Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES.

-

A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.

-

An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.

-

N-Boc deprotection issues and alternative methods. Benchchem.

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.

-

Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.

-

Boc‐deprotection of various N‐aryl sulfonamides synthesized using the... ResearchGate.

-

N‐Boc deprotection of primary and secondary sulfonimidamide. Sample of... ResearchGate.

-

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Benchchem.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit.

-

tert-Butyl Esters. Organic Chemistry Portal.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

-

Metabolically Stable tert-Butyl Replacement. PMC - NIH.

-

Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. Journal of the Chemical Society, Perkin Transactions 1.

-

tert-Butyl (3-azidopropyl)carbamate, 129392-84-3. BroadPharm.

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.

-

Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis. Benchchem.

-

tert-Butyl carbamate. NIST WebBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of Boc-N-(3-methanesulfonamidopropyl)carbamate

Executive Summary

This guide provides a technical analysis of Boc-N-(3-methanesulfonamidopropyl)carbamate , a critical intermediate often used in the synthesis of sulfonamide-based drugs and PROTAC linkers.

The Bottom Line:

While Electrospray Ionization in Positive Mode (ESI+) is the default for carbamates, it presents significant risks of In-Source Fragmentation (ISF) due to the labile Boc group. This guide compares ESI+ against ESI Negative Mode (ESI-) , demonstrating that ESI- is the superior alternative for quantitation due to the acidic nature of the sulfonamide proton (

Chemical Identity & Theoretical MS Data

Before initiating analysis, verify the theoretical isotope patterns. This molecule contains a sulfur atom, which provides a distinct

| Property | Specification |

| IUPAC Name | tert-butyl N-(3-methanesulfonamidopropyl)carbamate |

| Formula | |

| Monoisotopic Mass | 266.1300 Da |

| Structure |

Theoretical Ion Table (High-Resolution MS)

| Ionization Mode | Species | Formula | Theoretical m/z | Notes |

| ESI (+) | 267.1373 | Prone to ISF | ||

| ESI (+) | 289.1192 | More stable adduct | ||

| ESI (+) | 211.0747 | Loss of Isobutylene (ISF artifact) | ||

| ESI (-) | 265.1227 | Recommended for Quant |

Comparative Analysis: Ionization Alternatives

This section objectively compares the performance of three ionization strategies.

Option A: ESI Positive Mode (Standard)

-

Mechanism: Protonation of the carbamate nitrogen or sulfonamide nitrogen.

-

Performance: High sensitivity but low stability.

-

Critical Flaw: The Boc group is acid-labile. In the presence of formic acid (standard mobile phase additive) and high desolvation temperatures, the tert-butyl cation is ejected, leading to a neutral loss of isobutylene (-56 Da).

-

Result: You may see the fragment (m/z 211) as the base peak instead of the parent (m/z 267), complicating quantitation.

Option B: ESI Negative Mode (Recommended)

-

Mechanism: Deprotonation of the sulfonamide nitrogen (

). -

Performance: Excellent stability.

-

Advantage: The Boc group is stable in basic/neutral conditions. Using Ammonium Acetate (pH ~7) prevents ISF.

-

Selectivity: Matrix interference is often lower in negative mode for biological samples.

Option C: APCI (Atmospheric Pressure Chemical Ionization)[1][2]

-

Mechanism: Gas-phase ion-molecule reactions.

-

Performance: Good for non-polar compounds, but this molecule is polar enough for ESI.

-

Disadvantage: APCI requires high heat (300°C+), which guarantees thermal degradation of the Boc group. Not Recommended.

Summary Table: Technique Comparison

| Feature | ESI (+) | ESI (-) | APCI |

| Parent Ion Stability | Low (ISF Risk) | High | Very Low (Thermal) |

| Sensitivity | High | High | Moderate |

| Adduct Formation | High ( | Low | Low |

| Mobile Phase | 0.1% Formic Acid | 5mM Ammonium Acetate | Methanol/Water |

| Recommendation | Qualitative Only | Quantitative Gold Standard | Avoid |

Fragmentation Pathways (Mechanistic Insight)